4H-Indeno[1,2-b]thiophen-4-one: Technical Guide to Chemical Properties, Synthesis, and Advanced Material Applications
4H-Indeno[1,2-b]thiophen-4-one: Technical Guide to Chemical Properties, Synthesis, and Advanced Material Applications
Executive Summary
4H-Indeno[1,2-b]thiophen-4-one (CAS 5706-08-1) is a highly specialized heterocyclic organic compound characterized by a fused indene and thiophene moiety[1]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a functional material. The strategic placement of a carbonyl group (ketone) at the 4-position of the indeno ring system imparts unique electronic properties, making it a critical building block in advanced materials science[1]. This whitepaper dissects its physicochemical profile, details a self-validating green synthesis protocol, and explores its core applications in organic electronics (OLEDs, OPVs) and pharmaceutical development.
Structural Causality & Physicochemical Profile
The molecular architecture of 4H-indeno[1,2-b]thiophen-4-one is defined by its extended π-conjugation[1]. The fusion of an electron-rich thiophene ring with an electron-deficient indeno-ketone system creates a strong push-pull electronic effect.
Causality of Electronic Properties: The ketone moiety acts as a strong electron-withdrawing group. This structural feature systematically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates efficient electron acceptance and transport[2]. Consequently, the molecule exhibits semiconducting properties that are highly tunable for specific optoelectronic applications[1].
Quantitative Data Summary
The following table consolidates the standardized physicochemical properties required for laboratory handling and material formulation[2],[3].
| Property | Value | Analytical Standard |
| CAS Number | 5706-08-1 | N/A |
| Molecular Formula | C₁₁H₆OS | N/A |
| Molecular Weight | 186.23 g/mol | Mass Spectrometry |
| Melting Point | 99 - 103 °C | Capillary Method |
| Appearance | Light yellow to brown crystalline powder | Visual Inspection |
| Purity | ≥ 98.0% | Gas Chromatography (GC) |
| Storage Conditions | 2 - 8 °C | N/A |
Note: While commercial standards list the melting point at 99–103 °C[2], specific synthesized derivatives or varying crystallization solvents may yield slightly lower melting ranges (e.g., 81–84 °C)[4].
Core Applications in Optoelectronics & Materials Science
The distinct electronic profile of 4H-indeno[1,2-b]thiophen-4-one drives its utility across several high-performance fields[2]:
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Organic Light-Emitting Diodes (OLEDs): The compound's structural rigidity and thermal stability prevent unwanted crystallization during device operation. It is primarily utilized as an Electron Transport Layer (ETL) or as a dopant host, enhancing charge transport and overall device luminescence[2].
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Photovoltaic Applications (OPVs): In dye-sensitized solar cells and organic photovoltaics, its unique energy band alignment improves exciton dissociation and charge mobility, directly contributing to higher energy conversion efficiencies[2].
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Sensor Technology & Pharmaceuticals: The ketone moiety can form stable complexes with metal ions, enabling its use in chemical sensors for environmental monitoring[2]. Furthermore, its biological activity makes it a valuable scaffold in the synthesis of novel therapeutic agents[2].
Experimental Workflows: Green Electrochemical Synthesis
Historically, fluorenones and their heteroaromatic analogs were synthesized via harsh oxidative cleavage or transition-metal-catalyzed C-H activation. To ensure high atom economy and scientific integrity, we detail a modern, self-validating electricity-promoted Friedel-Crafts acylation protocol. This method utilizes traceless electrons as the oxidant, significantly reducing toxic byproducts[4].
Protocol: Electrochemical Synthesis of 4H-indeno[1,2-b]thiophen-4-one
Objective: Synthesize 4H-indeno[1,2-b]thiophen-4-one via intramolecular electrochemical Friedel-Crafts acylation of 2-(thiophen-2-yl)benzoic acid[4].
Equipment: Undivided electrochemical cell, graphite anode, platinum plate cathode, constant current power supply.
Step-by-Step Methodology:
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Electrolyte Preparation: In an undivided electrochemical cell, dissolve 0.3 mmol of the precursor, 2-(thiophen-2-yl)benzoic acid, in 5 mL of a compatible solvent system (e.g., dichloromethane/hexafluoro-2-propanol). Add 0.1 M of a supporting electrolyte (e.g., nBu₄NBF₄) to ensure adequate ionic conductivity.
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Activation: Introduce Trifluoroacetic anhydride (TFAA) to the mixture. Causality: TFAA acts as an activating agent, reacting with the carboxylic acid to facilitate the formation of the highly reactive acyl cation intermediate[4].
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Electrolysis: Insert the graphite anode and platinum cathode. Apply a constant cell potential (e.g., 3.0 V) at room temperature under an ambient atmosphere. Causality: Electricity drives the reaction forward by reducing H⁺ to H₂ at the cathode, shifting the chemical equilibrium and consuming generated byproducts[5].
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Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (20:1) eluent system. The target compound exhibits an R_f value of approximately 0.5[6].
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Work-up & Purification: Upon completion, terminate the electrolysis. Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (petroleum ether/EtOAc = 20:1)[4].
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Characterization Validation:
Mechanistic Pathways
The following diagrams visualize the logical relationships in both the synthesis and application phases of 4H-indeno[1,2-b]thiophen-4-one.
Caption: Electrochemical Friedel-Crafts acylation pathway for 4H-indeno[1,2-b]thiophen-4-one synthesis.
Caption: Role of 4H-indeno[1,2-b]thiophen-4-one as an Electron Transport Layer in OLED architecture.
Safety, Handling, and Stability
While 4H-indeno[1,2-b]thiophen-4-one is not currently classified as a hazardous substance under standard GHS criteria, strict adherence to laboratory safety protocols is required to preserve scientific integrity and personnel safety[3].
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Stability: The compound is stable under normal laboratory conditions but must be stored at 2 - 8 °C to prevent slow thermal degradation or oxidation over time[2].
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Handling: Prevent the dispersion of crystalline dust. Use appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles. Handle exclusively in a well-ventilated area or local exhaust fume hood[3].
References
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Liu, C., et al. "Electricity-Promoted Friedel–Crafts Acylation of Biarylcarboxylic Acids." The Journal of Organic Chemistry, ACS Publications, 2023.[Link]
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Kim, J., et al. "Synthesis of Diaryl Ketones through Oxidative Cleavage of the C–C Double Bonds in N-Sulfonyl Enamides." The Journal of Organic Chemistry, ACS Publications, 2018.[Link]
